molecular formula C19H26N3O7P B180404 Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate CAS No. 132336-36-8

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate

Cat. No.: B180404
CAS No.: 132336-36-8
M. Wt: 439.4 g/mol
InChI Key: WYJNVSZEUBNGND-UHFFFAOYSA-N
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Description

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a compound featuring both aromatic and heterocyclic components

Scientific Research Applications

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has diverse applications:

  • Chemistry: : Used in studying the reactivity and synthesis of complex organic molecules.

  • Biology: : Its analogs are often studied for their roles in biochemical processes.

  • Medicine: : Potential therapeutic agent, particularly in treating diseases involving abnormal cellular proliferation.

  • Industry: : Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps:

  • Formation of the Benzamido Group: : Starting with benzamide, which is reacted with a suitable reagent to form the 4-benzamido group.

  • Formation of the Pyrimido[4,5-d]pyrimidine Ring: : This involves the cyclization of suitable precursor molecules.

  • Introduction of the Hydroxypropan-2-yl Group: : Incorporation through specific hydroxylation reactions.

  • Phosphorylation: : Using diethyl phosphorochloridate or diethyl phosphite under anhydrous conditions.

Industrial Production Methods

On an industrial scale, this compound is synthesized using optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts where necessary.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group.

  • Reduction: : Selective reduction of certain functional groups while preserving others.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or phosphorus atom.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction.

  • Substituents: : Halides and anhydrous conditions for substitution reactions.

Major Products

  • Oxidation Products: : Corresponding ketones or acids from the hydroxyl group oxidation.

  • Reduction Products: : Reduced forms such as amines or alcohols.

  • Substitution Products: : Compounds with newly introduced substituents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Enzyme Inhibition: : Inhibits key enzymes involved in cellular processes.

  • Signal Pathway Modulation: : Alters signaling pathways, particularly those regulating cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include:

  • Diethyl ((1-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Shares a similar backbone but different side groups, leading to variations in activity.

  • Diethyl ((1-(4-benzoylamino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Also similar but with a benzoyl group instead of benzamido, affecting its properties.

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate stands out due to its unique combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

N-[1-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJNVSZEUBNGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563919
Record name Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132336-36-8
Record name Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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